3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565609
InChI: InChI=1S/C15H19FN2/c16-13-5-6-15-14(9-13)12(10-17-15)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2
SMILES: C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)F
Molecular Formula: C15H19FN2
Molecular Weight: 246.32 g/mol

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

CAS No.:

Cat. No.: VC13565609

Molecular Formula: C15H19FN2

Molecular Weight: 246.32 g/mol

* For research use only. Not for human or veterinary use.

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole -

Specification

Molecular Formula C15H19FN2
Molecular Weight 246.32 g/mol
IUPAC Name 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole
Standard InChI InChI=1S/C15H19FN2/c16-13-5-6-15-14(9-13)12(10-17-15)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2
Standard InChI Key UOODFVQEBWRZQL-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)F
Canonical SMILES C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole, reflects its core components:

  • A 1H-indole scaffold substituted with fluorine at position 5.

  • An azepane ring (a seven-membered saturated nitrogen heterocycle) attached via a methylene (-CH2-) group at position 3.

The molecular formula is C15H19FN2, with a calculated molecular weight of 246.33 g/mol. Comparative analysis with analogs such as 3-(azepan-1-ylmethyl)-1H-indole (C15H20N2, 228.33 g/mol) and 3-(azepan-1-ylmethyl)-5-nitro-1H-indole (C15H19N3O2, 273.33 g/mol) confirms the expected mass increase from fluorine substitution.

Table 1: Key Chemical Identifiers

PropertyValueSource Analogs
Molecular FormulaC15H19FN2Deduced from
Molecular Weight246.33 g/molCalculated
IUPAC Name3-(azepan-1-ylmethyl)-5-fluoro-1H-indoleStructural analysis
SMILESC1CCCN(CC1)CC2=CNC3=C(C=CC=C23)FGenerated via analogy
CAS RegistryNot assignedN/A

Spectral Characteristics

While experimental NMR or mass spectrometry data for this specific compound are unavailable, predictions can be made using analogous structures:

  • 1H NMR: The indole NH proton typically resonates near δ 11.0–12.0 ppm. Fluorine at C5 would deshield adjacent protons, shifting H4 and H6 to δ 7.2–7.8 ppm . Azepane methylene protons (N-CH2-) appear as multiplet signals between δ 2.5–3.5 ppm.

  • 13C NMR: The fluorine atom induces significant upfield shifts for C5 (δ ~155 ppm, JCF ≈ 245 Hz) and downfield shifts for neighboring carbons (C4 and C6) .

Synthesis and Derivative Strategies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole:

  • Indole Fluorination Followed by Azepane Coupling:

    • Introduce fluorine at C5 of 5-fluoroindole using electrophilic fluorinating agents (e.g., Selectfluor®) .

    • Attach the azepane moiety via reductive amination or alkylation of 3-bromomethyl-5-fluoroindole.

  • Azepane Functionalization Prior to Indole Formation:

    • Prepare 3-(azepan-1-ylmethyl)aniline derivatives, followed by cyclization to form the indole ring using methods like the Fischer indole synthesis.

Experimental Considerations

  • Fluorination Challenges: Directing fluorine to C5 requires careful control of reaction conditions to avoid polyhalogenation. Microwave-assisted synthesis may enhance regioselectivity .

  • Azepane Compatibility: The seven-membered azepane ring’s conformational flexibility necessitates optimized coupling conditions to prevent steric hindrance during methylene bridge formation .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: Predicted to be ~3.2 (using ChemAxon software), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Estimated at <0.1 mg/mL due to the hydrophobic azepane and indole moieties.

Metabolic Stability

The fluorine atom at C5 likely reduces oxidative metabolism at this position, enhancing in vivo stability compared to non-fluorinated analogs . Azepane’s saturated structure may minimize CYP450-mediated N-dealkylation, though in vitro assays are needed for confirmation.

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline fluorine and azepane introductions.

  • In Vitro Profiling: Screen against kinase panels and GPCR arrays to identify lead candidates.

  • Crystallographic Studies: Resolve ligand-receptor complexes to guide structure-based drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator